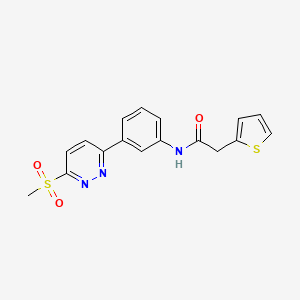

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide

CAS No.: 897614-22-1

Cat. No.: VC4190034

Molecular Formula: C17H15N3O3S2

Molecular Weight: 373.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897614-22-1 |

|---|---|

| Molecular Formula | C17H15N3O3S2 |

| Molecular Weight | 373.45 |

| IUPAC Name | N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-thiophen-2-ylacetamide |

| Standard InChI | InChI=1S/C17H15N3O3S2/c1-25(22,23)17-8-7-15(19-20-17)12-4-2-5-13(10-12)18-16(21)11-14-6-3-9-24-14/h2-10H,11H2,1H3,(H,18,21) |

| Standard InChI Key | QXJDWZTWMKDDSU-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CS3 |

Introduction

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound with a complex structure. It belongs to the class of acetamides and features a pyridazine core functionalized with a methylsulfonyl group, a phenyl group, and a thiophene moiety. These structural elements suggest potential biological activity, making it a candidate for pharmaceutical or biochemical research.

Structural Features

The compound's structure can be broken down as follows:

-

Pyridazine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, functionalized with a methylsulfonyl group at position 6.

-

Phenyl Group: Substituted at position 3 of the pyridazine ring, linking to the acetamide moiety.

-

Acetamide Group: Contains a thiophene ring as part of its side chain.

These features contribute to its physicochemical properties, such as polarity, aromaticity, and hydrogen bonding potential.

Potential Applications

Although specific studies on this compound were not found in the search results, similar compounds with pyridazine and thiophene scaffolds have been explored for various applications:

-

Anticancer Activity:

-

Anti-inflammatory Properties:

-

Antimicrobial Potential:

Synthesis Pathways

While no specific synthesis protocol for this compound was identified in the search results, its structure suggests it could be synthesized through:

-

Pyridazine Functionalization:

-

Starting with a pyridazine derivative, introduce the methylsulfonyl group via sulfonation reactions.

-

-

Amide Bond Formation:

-

Couple an amine derivative of thiophene with an activated acetic acid derivative.

-

-

Final Assembly:

-

Use cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to attach the phenyl group.

-

Research Gaps and Future Directions

-

Biological Activity Screening: Further studies are needed to evaluate its pharmacological potential against specific targets.

-

Toxicity Profiles: Understanding its safety profile through in vitro and in vivo studies is crucial.

-

Optimization: Modifications to the core structure could improve potency or selectivity for desired applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume